molecular formula C13H16ClN B2382189 4-(4-Ethynylphenyl)piperidine hydrochloride CAS No. 1009640-16-7

4-(4-Ethynylphenyl)piperidine hydrochloride

Cat. No.: B2382189
CAS No.: 1009640-16-7
M. Wt: 221.73
InChI Key: VCNFKIBABVZQJV-UHFFFAOYSA-N
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Description

4-(4-Ethynylphenyl)piperidine hydrochloride is a chemical compound with the CAS Number: 1009640-16-7 . It has a molecular weight of 221.73 .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C13H15N.ClH/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13;/h1,3-6,13-14H,7-10H2;1H . This indicates the presence of a six-membered piperidine ring with an ethynylphenyl group attached at the 4-position .

Scientific Research Applications

Neurobiology and Pharmacology

  • Piperidine compounds like phencyclidine have been studied for their complex pharmacological actions, including their effects on the reactivity of the central nervous system to various sensory inputs. Such compounds act at multiple levels including the spinal cord, brainstem, diencephalic, and cerebral cortical levels, showcasing a diverse spectrum of pharmacological activity (Domino, 1964).

Therapeutic Applications in Neurological Disorders

  • Certain piperidine derivatives like donepezil hydrochloride are noted for their therapeutic applications, specifically in the treatment of mild-to-moderate Alzheimer's disease. These compounds exhibit properties like good oral absorption, minimal drug interactions, and are well-tolerated, indicating their potential in therapeutic interventions (Román & Rogers, 2004).

Chemistry and Pharmacology of Piperidine Alkaloids

  • Piperidine alkaloids derived from plants like Pinus have been recognized for their medicinal importance. These compounds have garnered interest in drug research due to their varied therapeutic applications, motivating researchers to explore these molecules in different pharmacophores (Singh et al., 2021).

Neuroactive Peptides and Cognitive Effects

  • Studies suggest that certain piperidine compounds might play a role in memory processing by interacting with neuroactive peptides like Angiotensin IV, thereby influencing dopamine receptors and potentially enhancing memory in a brain region-specific manner (Braszko, 2010).

Leishmaniasis Treatment

  • Some species of the Piper genus have shown leishmanicidal activity, with compounds derived from these plants demonstrating potential as effective, safe, and inexpensive treatments for leishmaniasis. This highlights the potential medicinal value of compounds within the piperidine family (Peixoto et al., 2021).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 4-(4-Ethynylphenyl)piperidine hydrochloride, is an important task of modern organic chemistry .

Properties

IUPAC Name

4-(4-ethynylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N.ClH/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13;/h1,3-6,13-14H,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNFKIBABVZQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009640-16-7
Record name 4-(4-ethynylphenyl)piperidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a 100-mL round-bottom flask, was placed a solution of tert-butyl 4-(4-ethynylphenyl)piperidine-1-carboxylate (compound 76.3, 1.0 g, 3.5 mmol) in ethyl acetate (20 mL). Hydrogen chloride (g) was introduced by bubbling through the solution and the resulting solution was stirred for 1 hour at room temperature. The solids that formed were collected by filtration and washed with hexanes (3×10 mL) to yield the title compound as a brown solid (630 mg, 81%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
81%

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